Benzo[b]selenophene-3-acetic acid
Description
Significance of Benzo[b]selenophene (B1597324) Scaffolds in Modern Chemical Science
The benzo[b]selenophene (BBS) scaffold is a cornerstone in the development of novel molecules with diverse applications, spanning from medicinal chemistry to materials science. benthamdirect.comresearchgate.net Its significance stems largely from the principle of bioisosterism, where the BBS core is considered a structural analog of other important bicyclic aromatic systems. benthamdirect.comresearchgate.net This relationship allows chemists to design and synthesize selenium-containing analogs of known bioactive molecules, often leading to compounds with modified or enhanced properties. benthamdirect.comresearchgate.net
Recent studies have underscored the promising future for benzo[b]selenophenes in medicinal chemistry, with research primarily focused on their antioxidant and antitumor activities. benthamdirect.comresearchgate.net The incorporation of the selenium atom is a key factor, as organoselenium compounds are known to play various biological roles. nih.govresearchgate.net For instance, resveratrol-inspired benzo[b]selenophenes have demonstrated antioxidant properties. researchgate.net
Beyond biological applications, the benzo[b]selenophene framework is integral to the field of materials science. The replacement of sulfur with selenium in thiophene-containing molecules can enhance the optoelectronic properties of the resulting materials. nih.gov This has led to the development of high-performance organic field-effect transistors (OFETs) and other organic electronic devices. nih.govnih.gov Fused heteroacenes containing the benzo[b]selenophene unit are being investigated for use as hole-transporting layers in such devices, benefiting from properties like narrower optical band gaps and strong intermolecular Se-Se interactions which promote organized solid-state packing. nih.govacs.org
Table 1: Bioisosteric Relationships of Benzo[b]selenophene
| Benzo[b]selenophene is a Bioisostere of: |
|---|
| Naphthalene |
| Benzo[b]furan |
| Benzo[b]thiophene |
| Indole (B1671886) |
This table is based on information from references benthamdirect.comresearchgate.net.
Overview of Research Trajectories for Related Organoselenium Compounds
The field of organoselenium chemistry has undergone significant evolution since the first synthetic organoselenium compound, diethyl selenide (B1212193), was prepared in 1836. acs.orgwikipedia.org Initial progress was hampered by the challenging nature of these compounds. acs.org However, research intensified in the 1970s with the discovery of their utility in organic synthesis and the realization that organoselenium compounds are generally less toxic than their inorganic counterparts. acs.orgtandfonline.com
Early research into the biological activity of organoselenium compounds was heavily focused on their antioxidant properties. tandfonline.comnih.govnih.gov This was driven by the discovery of selenocysteine (B57510) in the active site of enzymes like glutathione (B108866) peroxidase (GPx), which is crucial for managing cellular redox balance by detoxifying reactive oxygen species. nih.gov
In the last two decades, the research focus has broadened considerably. tandfonline.comnih.gov While the antioxidant capacity remains an important area of study, synthetic chemists are now exploring a much wider range of biological activities. tandfonline.comnih.gov This strategic shift has led to the development and investigation of organoselenium compounds as potential anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. tandfonline.comnih.gov This expansion reflects a deeper understanding of the versatile roles that selenium can play in modulating biological processes, moving far beyond its initial recognition as simply an antioxidant element. nih.gov
Table 2: Evolution of Research Focus in Organoselenium Compounds
| Research Phase | Primary Focus | Key Drivers & Examples |
|---|---|---|
| Early Phase | Antioxidant Properties | Discovery of selenoenzymes like Glutathione Peroxidase (GPx). nih.gov |
| Modern Phase | Diverse Biological Activities | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory therapies. tandfonline.comnih.gov |
This table is based on information from references tandfonline.comnih.govnih.gov.
Structure
2D Structure
Properties
IUPAC Name |
2-(1-benzoselenophen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2Se/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDSRZNXWNDZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C[Se]2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzo B Selenophene 3 Acetic Acid and Its Derivatives
Direct Synthesis of Benzo[b]selenophene-3-acetic acid
The direct synthesis of this compound has been a subject of interest, although it has been noted as not being readily available through many common synthetic routes. researchgate.net
Methods Involving Malonic Ester and Propargyl Bromide Intermediates
The malonic ester synthesis is a classical and versatile method for preparing carboxylic acids. wikipedia.orgmasterorganicchemistry.comlibretexts.org This pathway involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of this compound, this would typically involve the use of a 3-halomethylbenzo[b]selenophene or a similar electrophilic derivative to alkylate the enolate of the malonic ester.
Propargyl bromide is a valuable reagent in organic synthesis, often used to introduce a propargyl group. nih.govgoogle.comrsc.org It can be used to synthesize various derivatives through reactions with nucleophiles like phenols and anilines. rsc.org In the synthesis of the target molecule, a benzo[b]selenophene-based nucleophile could potentially react with an electrophile derived from a propargyl halide, followed by functional group transformations to yield the acetic acid moiety.
A notable direct synthesis of this compound (1c) has been described, alongside its furan (B31954) and thiophene (B33073) analogs. researchgate.net This method provides a more accessible route to this specific compound. researchgate.net
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Not Specified | Not Specified | This compound (1c) | Not Specified | researchgate.net |
Table 1: Direct Synthesis of this compound
Approaches for Carboxylic Acid Functionality Introduction
The introduction of a carboxylic acid group onto the benzo[b]selenophene (B1597324) scaffold is a key step in the synthesis of the target molecule and its isomers. One common strategy involves the cyclization of precursors that already contain a carboxylic acid or an ester group. For example, the reaction of 1-arylalk-1-ynes with selenium dioxide in the presence of hydrogen halides can yield benzo[b]selenophene-2-carboxylic acids, although often in low to moderate yields. thieme-connect.de
Another approach is the functionalization of a pre-formed benzo[b]selenophene ring. This can be achieved through various methods, such as the lithiation of the benzo[b]selenophene core followed by reaction with carbon dioxide.
Strategies for Constructing the Benzo[b]selenophene Core
The construction of the benzo[b]selenophene ring system is a fundamental aspect of synthesizing its derivatives. Annulation reactions, where the selenophene (B38918) ring is fused onto a benzene (B151609) ring, are the most prevalent methods. thieme-connect.de
Ring-Closure Reactions via Annulation to an Arene
Annulation strategies are central to the synthesis of benzo[b]selenophenes. These methods often begin with simple, readily available benzene derivatives and build the selenium-containing heterocyclic ring onto them.
Early methods for the synthesis of benzo[b]selenophene involved the pyrolysis of an organic substrate, typically containing an Ar-C-C fragment, with a selenium-containing compound. thieme-connect.de These high-temperature, gas-phase reactions often resulted in low yields. thieme-connect.de For instance, the reaction of selenium with phenylacetylene (B144264) or selenium dioxide with styrene (B11656) were among the pioneering, albeit inefficient, pyrolysis-based routes. thieme-connect.de More contemporary thermal gas-phase reactions have shown improved yields, such as the reaction of cinnamaldehyde (B126680) with dimethyl diselenide at 630°C, which produces benzo[b]selenophene in a 68% yield. thieme-connect.de
| Substrate | Selenium Source | Temperature (°C) | Product | Yield (%) | Reference |
| Cinnamaldehyde | Dimethyl diselenide | 630 | Benzo[b]selenophene | 68 | thieme-connect.de |
Table 2: Pyrolysis-Based Synthesis of Benzo[b]selenophene
More contemporary and versatile methods for constructing the benzo[b]selenophene core involve the use of selenium dioxide and selenium halides. These reactions often proceed under milder conditions and tolerate a wider range of functional groups compared to pyrolysis. nih.gov
A general and effective method involves the reaction of 1-arylalk-1-ynes with selenium tetrachloride or selenium tetrabromide. thieme-connect.de This reaction leads to the formation of 3-halobenzo[b]selenophenes or 2,3-dihalobenzo[b]selenophenes, depending on the stoichiometry of the selenium halide used. thieme-connect.de The reaction proceeds through an initial addition of the selenium tetrahalide to the alkyne, followed by an intramolecular electrophilic cyclization. thieme-connect.de
Similarly, the reaction of 1-arylalk-1-ynes with selenium dioxide in the presence of hydrogen halides can produce benzo[b]selenophenes. thieme-connect.de For instance, the treatment of phenylacetylenes with selenium dioxide and 48% aqueous hydrobromic acid in the presence of cyclohexene (B86901) provides a convenient one-pot synthesis of 3-bromobenzo[b]selenophene derivatives. acs.orgnih.gov This method has been applied to the cyclization of ethyl phenylpropiolate to yield ethyl 3-bromobenzo[b]selenophene-2-carboxylate. acs.orgnih.gov
Furthermore, the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes using various electrophiles such as bromine (Br₂), N-bromosuccinimide (NBS), iodine (I₂), and iodine monochloride (ICl) is a powerful tool for synthesizing 2,3-disubstituted benzo[b]selenophenes under mild conditions. nih.govnih.gov This approach is notable for its tolerance of a wide array of functional groups, including alcohols, esters, and nitriles. nih.govnih.gov
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1-Arylalk-1-yne | SeCl₄ or SeBr₄ | 3-Halobenzo[b]selenophene | Variable | thieme-connect.de |
| Phenylacetylene | SeO₂, 48% aq. HBr, Cyclohexene | 3-Bromobenzo[b]selenophene | Not Specified | acs.orgnih.gov |
| 1-(1-Alkynyl)-2-(methylseleno)arene | Br₂, NBS, I₂, ICl | 2,3-Disubstituted benzo[b]selenophene | Good | nih.govnih.gov |
Table 3: Synthesis of Benzo[b]selenophenes using Selenium Dioxide and Halogens
Transition-Metal-Free Cyclization Processes
Transition-metal-free methods provide an economical and environmentally friendly alternative for the synthesis of benzo[b]selenophenes. organic-chemistry.org These reactions often proceed through intramolecular cyclization of appropriately substituted precursors, avoiding the cost and potential toxicity associated with heavy metal catalysts. organic-chemistry.org
One notable approach involves the base-catalyzed intramolecular cyclization of 2-ynylphenols, which has been successfully applied for the synthesis of 2-substituted benzo[b]furans and can be conceptually extended to their selenium analogues. rsc.org This method utilizes a readily available catalyst like cesium carbonate under mild conditions to achieve good to excellent yields of the cyclized products. rsc.org The broad substrate scope and scalability of this process make it a practical route for synthesizing various substituted benzo-fused heterocycles. rsc.org
Another strategy focuses on the direct SNAr-type reaction, cyclization, and dehydrogenation of o-halovinylbenzenes with a sulfur source to produce benzo[b]thiophenes, a reaction pathway that holds potential for adaptation to selenium chemistry. organic-chemistry.org This method demonstrates high efficiency and tolerance for a wide range of functional groups, providing access to various 2-substituted benzo[b]thiophenes in high yields without a transition-metal catalyst. organic-chemistry.org
Research has also explored the use of TCCA (trichloroisocyanuric acid) to mediate the synthesis of 3-selanylbenzo[b]thiophenes from the reaction of diphenyl diselenide with alkynes. chim.it 77Se NMR experiments have indicated that a PhSeCl species, formed in situ, is a key precursor in this electrophilic cyclization reaction. chim.it
Electrophilic Cyclization Reactions
Electrophilic cyclization represents a powerful and widely employed strategy for the synthesis of 2,3-disubstituted benzo[b]selenophenes. nih.govnih.gov This method typically involves the reaction of a 1-(1-alkynyl)-2-(methylseleno)arene with an electrophile, leading to the formation of the benzo[b]selenophene ring system under mild conditions. nih.govnih.gov This approach is valued for its tolerance of a diverse array of functional groups, including alcohols, esters, nitriles, nitro groups, and silyl (B83357) groups. nih.govnih.gov
The general two-step approach commences with a Sonogashira coupling of 2-iodoselenoanisoles with terminal alkynes to generate the 1-(1-alkynyl)-2-(methylseleno)arene precursors. nih.gov This is followed by the key electrophilic cyclization step. nih.gov
A variety of halogenating reagents have been successfully utilized to induce the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes. nih.govnih.gov Reagents such as bromine (Br₂), N-bromosuccinimide (NBS), iodine (I₂), and iodine monochloride (ICl) are effective in promoting this transformation. nih.govnih.gov
For instance, the reaction of 1-(1-decynyl)-2-(methylseleno)benzene with I₂ in dichloromethane (B109758) at room temperature yields the corresponding 2,3-disubstituted benzo[b]selenophene in near quantitative yield after a short reaction time. nih.gov Mechanistic studies suggest a stepwise process for bromocyclization with Br₂, where the electrophile coordinates with the alkyne's triple bond, followed by nucleophilic attack by the selenium atom to form a cationic intermediate. nih.gov
The choice of halogenating agent can introduce a useful handle for further functionalization. For example, iodocyclization provides 3-iodobenzo[b]selenophenes, which are more reactive in subsequent transition metal-catalyzed cross-coupling reactions compared to their bromo and chloro counterparts. nih.gov
Table 1: Electrophilic Cyclization with Halogenating Reagents
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 1-(1-Decynyl)-2-(methylseleno)benzene | I₂ | 3-Iodo-2-octylbenzo[b]selenophene | ~100% nih.gov |
| 1-(1-Alkynyl)-2-(methylseleno)arenes | Br₂ | 3-Bromo-2-substituted benzo[b]selenophenes | Good yields nih.gov |
| 1-(1-Alkynyl)-2-(methylseleno)arenes | NBS | 3-Bromo-2-substituted benzo[b]selenophenes | Good yields nih.gov |
| 1-(1-Alkynyl)-2-(methylseleno)arenes | ICl | 3-Iodo-2-substituted benzo[b]selenophenes | Good yields nih.gov |
Organoselenium reagents, such as phenylselenyl chloride (PhSeCl) and phenylselenyl bromide (PhSeBr), also serve as effective electrophiles for the cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes. nih.govnih.gov These reactions proceed under mild conditions to afford 2,3-disubstituted benzo[b]selenophenes where one of the substituents is a phenylseleno group. nih.gov
The electrophilic nature of these selenium reagents allows them to react with the alkyne's triple bond, initiating the cyclization process. cardiff.ac.uk This methodology provides a direct route to introduce a selenyl group at the 3-position of the benzo[b]selenophene ring.
Table 2: Electrophilic Cyclization with Organoselenium Electrophiles
| Starting Material | Reagent | Product | Yield |
|---|---|---|---|
| 1-(1-Alkynyl)-2-(methylseleno)arenes | PhSeCl | 2-Substituted-3-(phenylseleno)benzo[b]selenophenes | Good yields nih.govnih.gov |
| 1-(1-Alkynyl)-2-(methylseleno)arenes | PhSeBr | 2-Substituted-3-(phenylseleno)benzo[b]selenophenes | Good yields nih.govnih.gov |
Mercury(II) acetate (B1210297) (Hg(OAc)₂) is another effective reagent for mediating the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes to form 2,3-disubstituted benzo[b]selenophenes. nih.govnih.gov Although concerns about mercury toxicity exist, Hg(II) salts are known for their unique reactivity and can be cost-effective compared to other transition metals. nih.gov
In the context of synthesizing benzo[b]selenophenes, Hg(OAc)₂ facilitates the cyclization under mild conditions, tolerating various functional groups. nih.govnih.gov The reaction likely proceeds through an initial oxymercuration of the alkyne, followed by intramolecular attack of the selenium nucleophile. While detailed mechanistic studies for this specific transformation are less common in the provided sources, the general reactivity of Hg(II) salts with unsaturated bonds is well-documented. nih.gov Research on mercury-mediated cyclizations has shown that these reactions can be highly efficient, often with short reaction times and high yields. unco.edu
Table 3: Mercury(II) Acetate-Mediated Cyclization
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 1-(1-Alkynyl)-2-(methylseleno)arenes | Hg(OAc)₂ | 2,3-Disubstituted benzo[b]selenophenes | nih.govnih.gov |
Metal-Catalyzed Synthetic Routes
Metal-catalyzed reactions, particularly those employing palladium, offer powerful and versatile methods for the synthesis of benzo[b]selenophenes and their derivatives. These approaches often involve the formation of key carbon-carbon and carbon-heteroatom bonds through catalytic cycles.
Palladium catalysis has been instrumental in the synthesis of benzo[b]selenophenes. One of the key steps in many synthetic routes is the Sonogashira coupling of o-iodo(methylseleno)benzene with terminal alkynes, catalyzed by a palladium complex such as PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst. nih.gov This reaction efficiently constructs the 1-(1-alkynyl)-2-(methylseleno)arene precursors necessary for subsequent electrophilic cyclization. nih.gov
Furthermore, palladium catalysis is crucial for the derivatization of the benzo[b]selenophene core. For example, 3-iodobenzo[b]selenophenes, synthesized via iodocyclization, can undergo further functionalization through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. nih.gov This allows for the introduction of a wide variety of substituents at the 3-position of the benzo[b]selenophene ring. nih.gov
More advanced palladium-catalyzed methods focus on C-H functionalization, which provides a more atom-economical approach to constructing the heterocyclic system. While direct C-H functionalization for the synthesis of this compound is not explicitly detailed in the provided sources, the principles of palladium-catalyzed C-H activation are well-established for related heterocyclic systems. researchgate.net
Palladium iodide-catalyzed oxidative cyclization–alkoxycarbonylation of 2-(methylthio)phenylacetylenes has been reported for the synthesis of benzothiophene-3-carboxylic esters, a reaction that could potentially be adapted for the selenium analogues. nih.gov This process utilizes a simple PdI₂/KI catalytic system and proceeds in fair to high yields. nih.gov
Copper-Catalyzed Cyclizations
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of benzo[b]selenophenes. These methods often involve the formation of a key carbon-selenium bond through cyclization. For instance, a novel and efficient method for the synthesis of benzo[b]selenophene-fused imidazo[1,2-a]pyridines has been developed through a copper-catalyzed direct selenylation of 2-(2-bromophenyl)imidazo[1,2-a]pyridines. This reaction utilizes selenium powder as the selenylating agent and proceeds via regioselective cleavage of C(sp2)-Br and C(sp2)-H bonds under ligand- and base-free conditions in air. researchgate.net This convenient, one-pot approach provides a practical route to biologically and optically interesting heterocycles containing both benzo[b]selenophene and imidazo[1,2-a]pyridine (B132010) motifs. researchgate.netresearchgate.net
Another copper-promoted method involves the hydration and annulation of 2-fluorophenylacetylene derivatives to yield benzo[b]selenophenes. beilstein-journals.org A straightforward method for the synthesis of 2,5-disubstituted selenophenes via a [2+2+1] cyclization of terminal alkynes and elemental selenium has also been developed, showcasing high atom- and step-economy, excellent regioselectivity, and good functional group tolerance. rsc.org
Table 1: Examples of Copper-Catalyzed Synthesis of Benzo[b]selenophene Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-(2-bromophenyl)imidazo[1,2-a]pyridines | Selenium powder, CuI | Benzo[b]selenophene-fused imidazo[1,2-a]pyridines | Moderate-to-high | researchgate.netresearchgate.net |
| 2-Fluorophenylacetylene derivatives | Na2S·9H2O, CuI | Benzo[b]thiophenes | Good | beilstein-journals.org |
| Terminal alkynes | Elemental selenium, Cu catalyst | 2,5-Disubstituted selenophenes | Not Specified | rsc.org |
Cobalt-Catalyzed Methods
Cobalt-catalyzed reactions offer an alternative and efficient pathway for the formation of carbon-sulfur and carbon-selenium bonds. An effective cobalt-catalyzed system has been developed for the synthesis of benzo[b]thio/selenophene-fused imidazo[1,2-a]pyridines. rsc.org This method utilizes thiocyanate (B1210189) and selenocyanate (B1200272) as the sulfur and selenium sources, respectively, and proceeds smoothly without the need for an external reductant. rsc.orgrsc.org The protocol is catalyzed by an inexpensive and commercially available cobalt catalyst, making it an attractive synthetic route. rsc.orgrsc.org A wide range of benzo[b]thio/selenophene-fused imidazo[1,2-a]pyridines have been obtained in good yields using this method. rsc.orgrsc.org
A proposed mechanism for this cyclization involves the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with N-thiocyanatosuccinimide (NTS), which is formed in situ. The resulting SCN-substituted intermediate coordinates to the active cobalt catalyst, followed by addition to the S–CN bond. Subsequent displacement of the cyanide ion by the aryl halide and reductive elimination regenerates the active cobalt catalyst and affords the desired product. rsc.org
Table 2: Cobalt-Catalyzed Synthesis of Benzo[b]selenophene-fused Imidazo[1,2-a]pyridines
| Starting Material | Selenium Source | Catalyst | Product | Yield | Reference |
| 2-(2-bromophenyl)imidazo[1,2-a]pyridines | KSeCN | Cobalt catalyst | Benzo[b]selenophene-fused imidazo[1,2-a]pyridines | Good | researchgate.netrsc.orgrsc.org |
Silver-Mediated Radical Cyclizations
Silver-mediated radical cyclizations provide a novel approach to constructing selenated benzofurans and benzothiophenes. One such methodology involves the AgNO2-catalyzed radical cyclization of 2-alkynylanisoles (or 2-alkynylthioanisoles), selenium powder, and arylboronic acids. sci-hub.seacs.org This reaction allows for the construction of a benzofuran (B130515) or benzothiophene (B83047) ring, two C-Se bonds, and a C-O(S) bond, along with the cleavage of a C-O(S) bond in a single step. sci-hub.seacs.org Preliminary mechanistic studies suggest that the reaction proceeds via an aryl selenium radical intermediate. sci-hub.seacs.org
In a related silver-mediated process, the oxidative C–H/P–H functionalization of arylphosphine oxides with internal alkynes has been used for the direct preparation of benzo[b]phosphole oxides in high yields. acs.org This reaction also demonstrates an unusual aryl migration on the phosphorus atom via a radical process. acs.org
Table 3: Silver-Mediated Radical Cyclization for Selenated Heterocycles
| Starting Materials | Catalyst | Product | Key Features | Reference |
| 2-Alkynylanisoles/thioanisoles, Se powder, arylboronic acids | AgNO2 | Selenated benzofurans/benzothiophenes | One-step, multiple bond formation | sci-hub.seacs.org |
| Arylphosphine oxides, internal alkynes | Silver catalyst | Benzo[b]phosphole oxides | High yield, C-H/P-H functionalization | acs.org |
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. While the direct synthesis of this compound via a single MCR is not explicitly detailed in the provided context, the principles of MCRs are widely applied in heterocyclic synthesis and could be adapted for this purpose. For example, a one-pot, three-component protocol for the preparation of 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide derivatives has been achieved, showcasing the power of MCRs in building complex heterocyclic systems. mdpi.com
Fiesselmann and Fischer Synthetic Methodologies for Fused Systems
The Fiesselmann thiophene synthesis and the Fischer indole (B1671886) synthesis are classical yet powerful methods for constructing fused heterocyclic systems. These reactions have been applied to the synthesis of N,S,Se-heteroacenes containing a benzo[b]selenophene moiety. acs.org
The synthesis of functional benzo acs.orgnih.govselenopheno[3,2-b]thiophenes starts from ethyl 3-bromobenzo[b]selenophene-2-carboxylate. This starting material is condensed with ethyl thioglycolate in the presence of potassium tert-butoxide to form a fused 3-hydroxythiophene-2-carboxylate derivative. Subsequent saponification and in situ decarboxylation afford the corresponding thiophen-3(2H)-one. This fused thienone can then be treated with various arylhydrazines in the presence of sodium acetate in glacial acetic acid to yield the desired benzo acs.orgnih.govselenopheno[3,2-b]thiopheno[3,2-b]indole (BSTI) derivatives in high yields (85-90%) via a Fischer indolization. acs.org
This synthetic strategy demonstrates the utility of combining classical named reactions to build complex, fused heterocyclic systems incorporating a benzo[b]selenophene core. acs.org
Synthesis of Functionalized Benzo[b]selenophene Derivatives
The ability to introduce functional groups onto the benzo[b]selenophene scaffold is crucial for modulating its chemical and biological properties. Halogenation is a common and important functionalization reaction.
Introduction of Halogen Substituents
Halogenated benzo[b]selenophenes are valuable intermediates for further synthetic transformations, such as cross-coupling reactions. Several methods have been developed for the introduction of halogen atoms at various positions of the benzo[b]selenophene ring.
Electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes with various halogenating agents provides a versatile route to 2,3-disubstituted benzo[b]selenophenes. nih.govnih.gov This method tolerates a wide range of functional groups and proceeds under mild conditions. nih.govnih.gov For example, the reaction of 1-(1-decynyl)-2-(methylseleno)benzene with iodine in dichloromethane at room temperature affords 3-iodo-2-octylbenzo[b]selenophene in near quantitative yield. nih.gov Similarly, bromination can be achieved using bromine or N-bromosuccinimide (NBS). nih.gov
The reaction of 1-aryl-1-alkynes with selenium tetrabromide (SeBr4) or selenium tetrachloride (SeCl4) is another reported method for obtaining good yields of 3-halobenzo[b]selenophenes. nih.gov Furthermore, a convenient one-pot synthesis of 3-bromobenzo[b]selenophene derivatives involves the treatment of phenylacetylenes with selenium dioxide and 48% aqueous hydrobromic acid in the presence of an alkene as a bromine scavenger. acs.org
Table 4: Halogenation of Benzo[b]selenophene Derivatives
| Starting Material | Halogenating Agent | Product | Yield (%) | Reference |
| 1-(1-Decynyl)-2-(methylseleno)benzene | I2 | 3-Iodo-2-octylbenzo[b]selenophene | ~100 | nih.gov |
| 1-(1-Alkynyl)-2-(methylseleno)arenes | Br2 or NBS | 3-Bromo-2-alkylbenzo[b]selenophenes | Not Specified | nih.gov |
| Phenylacetylenes | SeO2, 48% aq. HBr | 3-Bromobenzo[b]selenophene derivatives | Not Specified | acs.org |
| 2-(2-Bromophenyl)imidazo[1,2-a]pyridine | N-Chlorosuccinimide (NCS) | Halogenated derivatives | Not Specified | rsc.org |
The synthesis of this compound and its subsequent conversion into more complex derivatives are pivotal in the exploration of novel materials and compounds with potential applications in medicinal chemistry and materials science. The methodologies for creating the core structure and its derivatives involve a variety of synthetic strategies, from classical cyclization reactions to modern catalytic processes.
2 Generation of Carboxyl and Ester Derivatives
The transformation of this compound into its corresponding carboxyl and ester derivatives is a fundamental step for creating a diverse range of functionalized molecules. Standard organic synthesis techniques are often employed for these transformations.
Amide derivatives are commonly synthesized through the coupling of this compound with a desired amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. A widely used method involves the use of HATU (Hexafluorophosphate azabenzotriazole tetramethyl uronium) as the coupling reagent in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). growingscience.com The reaction proceeds by the formation of an active ester intermediate from the carboxylic acid, which is then readily attacked by the amine to form the amide bond. growingscience.com Alternative reagents for this transformation include carbodiimides like DCC, DIC, and EDC, as well as phosphonium (B103445) salts. growingscience.com Another approach to amide formation is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by reaction with the amine in the presence of a base like pyridine. growingscience.com
Esterification of this compound can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.
For more sensitive substrates or when milder conditions are required, other esterification methods can be utilized. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents similar to those used in amide synthesis to activate the carboxylic acid for reaction with an alcohol.
A study on analogous benzo[b]thiophene-3-carboxylic acid derivatives demonstrated the synthesis of various esters, such as a 2-phenoxyethyl ester, by reacting the corresponding acid with the appropriate alcohol. nih.gov These methods can be extrapolated for the esterification of this compound.
Table 1: Examples of Reagents for Carboxyl and Ester Derivative Synthesis
| Derivative Type | Reagent/Method | Base (if applicable) |
| Amide | HATU/Amine | DIPEA |
| Amide | SOCl₂/Amine | Pyridine |
| Ester | Alcohol/Acid Catalyst | N/A |
| Ester | Alkyl Halide | Base (e.g., K₂CO₃) |
3 Preparation of Fused Heteroacene Systems
The benzo[b]selenophene core is a valuable building block for the synthesis of larger, fused heteroacene systems. These extended π-conjugated molecules are of significant interest for their potential applications in organic electronics. A common strategy for constructing these systems is to start with a functionalized benzo[b]selenophene derivative that can undergo subsequent cyclization reactions.
One effective starting material for the synthesis of fused heteroacenes is ethyl 3-bromobenzo[b]selenophene-2-carboxylate. nih.govacs.org This compound provides a handle for further synthetic transformations. For instance, in the synthesis of benzo[b]selenophene/thieno[3,2-b]indole-based N,S,Se-heteroacenes, this bromo-ester is first condensed with ethyl thioglycolate in the presence of potassium tert-butoxide. nih.govacs.org This reaction forms a fused 3-hydroxythiophene-2-carboxylate. nih.govacs.org
The resulting tricyclic intermediate can be further elaborated. Saponification of the ester followed by acidic workup leads to decarboxylation and the formation of a thiophen-3(2H)-one derivative. nih.govacs.org This ketone can then undergo a Fischer indole synthesis by reacting with various arylhydrazines in the presence of an acid catalyst, such as glacial acetic acid, to yield the desired fused indole ring system. nih.govacs.org This multi-step sequence allows for the construction of complex N,S,Se-heteroacenes. nih.govacs.org
Table 2: Key Steps in the Synthesis of a Fused Heteroacene System
| Step | Starting Material | Reagents | Product |
| 1 | Ethyl 3-bromobenzo[b]selenophene-2-carboxylate | Ethyl thioglycolate, Potassium tert-butoxide | Fused 3-hydroxythiophene-2-carboxylate |
| 2 | Fused 3-hydroxythiophene-2-carboxylate | NaOH, Acid | Thiophen-3(2H)-one derivative |
| 3 | Thiophen-3(2H)-one derivative | Arylhydrazine, Acetic acid | Fused Indole System (N,S,Se-heteroacene) |
4 Cascade Cyclization for Polycyclic Selenophenes
Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to synthesizing complex polycyclic molecules in a single step from simpler precursors. These reactions involve a series of intramolecular transformations that proceed sequentially without the need to isolate intermediates.
While specific examples detailing cascade cyclizations starting directly from this compound are not extensively documented, the principles of cascade reactions involving selenophene derivatives can be applied. For instance, a novel synthesis of benzo[b]selenophenes has been reported through a base-promoted transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles. nih.gov This reaction proceeds via the intermediate formation of an eneselenolate followed by a 5-exo-trig cyclization. nih.gov The regiochemistry of this intramolecular cyclization is dependent on the reaction conditions. nih.gov
In the context of preparing more complex polycyclic selenophenes, electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes has proven to be a versatile method. nih.gov This approach allows for the construction of 2,3-disubstituted benzo[b]selenophenes under mild conditions and tolerates a wide variety of functional groups. nih.gov The process typically involves a two-step sequence starting with a Sonogashira coupling of a 2-iodoselenoanisole with a terminal alkyne, followed by the electrophilic cyclization. nih.gov
The electrophilic cyclization itself can be considered a form of cascade reaction. It is initiated by the coordination of an electrophile (such as Br₂, I₂, or PhSeCl) to the alkyne's triple bond. nih.gov This is followed by a nucleophilic attack from the selenium atom, leading to the formation of a cationic intermediate which then undergoes further reaction to yield the final cyclized product. nih.gov By carefully designing the starting alkyne, this methodology could be adapted to create intricate polycyclic systems containing the benzo[b]selenophene motif in a highly efficient manner.
Reactivity and Reaction Mechanisms of Benzo B Selenophene 3 Acetic Acid and Analogues
Electrophilic Aromatic Substitution Reactions (e.g., Nitration)
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. In the case of benzo[b]selenophenes, the selenium atom influences the regioselectivity of these reactions. While specific studies on the nitration of benzo[b]selenophene-3-acetic acid are not extensively detailed in the provided results, the behavior of related benzo[b]selenophene (B1597324) systems can provide insights. Generally, electrophilic attack on the benzo[b]selenophene ring system is a known phenomenon. For instance, the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes using various electrophiles like Br₂, NBS, I₂, and ICl leads to the formation of 2,3-disubstituted benzo[b]selenophenes. nih.gov This indicates the susceptibility of the selenophene (B38918) ring to electrophilic attack.
Nitration of deactivated aromatic compounds often requires strong nitrating agents and specific conditions. rsc.org For example, systems comprising nitric acid, trifluoroacetic anhydride, and a zeolite catalyst can be employed to nitrate (B79036) deactivated substrates. rsc.org Given that the benzo[b]selenophene nucleus is considered a bioisostere of indole (B1671886) and other aromatic systems, its reactivity towards electrophiles is a key aspect of its chemistry. researchgate.net
C-H Bond Functionalization Pathways
Direct C-H bond functionalization represents an efficient strategy for the synthesis of complex molecules from simple precursors. In the context of benzo[b]selenophenes, C-H functionalization can be achieved through various catalytic systems. Rhodium-catalyzed C-H bond amination has been utilized to construct thienoindole moieties from ortho-thiophene-substituted aryl azides, showcasing a pathway to functionalize C-H bonds in related heterocyclic systems. acs.org While direct C-H functionalization of the acetic acid side chain of the title compound is not explicitly described, the principles of C-H activation are applicable to the broader class of benzo[b]selenophene derivatives.
Coupling Reactions for Advanced Architectures
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures, and benzo[b]selenophene derivatives are viable substrates for these transformations.
Sonogashira Coupling
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a widely used method for forming carbon-carbon bonds. wikipedia.org This reaction has been applied to benzo[b]selenophene systems. For instance, the synthesis of 2,3-disubstituted benzo[b]selenophenes can be initiated by a Sonogashira coupling of 2-iodoselenoanisoles with terminal alkynes. nih.gov The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Sonogashira Coupling with Benzo[b]selenophene Precursors
| Aryl Halide Precursor | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 2-Iodoselenoanisole | 1-Decyne | Pd(PPh₃)₄/CuI | 1-(1-Decynyl)-2-(methylseleno)benzene | High | nih.gov |
| 2-Iodoselenoanisole | Phenylacetylene (B144264) | Pd(PPh₃)₄/CuI | 1-(Phenylethynyl)-2-(methylseleno)benzene | High | nih.gov |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organohalide. rsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org Halogenated benzo[b]selenophenes can be functionalized using Suzuki-Miyaura coupling. For example, a 4-bromo-substituted selenophene has been successfully coupled with various arylboronic acids in the presence of a palladium catalyst. nih.gov
Table 2: Suzuki-Miyaura Coupling of a Functionalized Selenophene
Stille Cross-Coupling for Polymeric Systems
The Stille reaction couples an organotin compound with an organohalide and is particularly useful for the synthesis of polymers and complex molecules due to the stability of the organostannane reagents. wikipedia.orgorganic-chemistry.org This reaction has been employed in the construction of N-heteroheptacenes where a central thiophene (B33073) ring was formed from two thienoindole units via a palladium-catalyzed Stille reaction to install a thioether, followed by a copper-mediated cyclization. acs.org This demonstrates the utility of Stille coupling in building extended conjugated systems that can include selenophene units. The reaction typically uses a palladium catalyst and can be performed under various conditions. wikipedia.orgorganic-chemistry.org
Intramolecular Cyclization Processes
Intramolecular cyclization is a key strategy for the synthesis of fused heterocyclic systems, including benzo[b]selenophenes. Electrophilic cyclization is a common method, where an alkyne bearing a nucleophilic selenium atom undergoes cyclization in the presence of an electrophile. nih.gov For example, 1-(1-alkynyl)-2-(methylseleno)arenes can be cyclized using electrophiles like I₂, Br₂, and PhSeCl to yield 2,3-disubstituted benzo[b]selenophenes. nih.gov This method is tolerant of various functional groups. nih.gov
Another approach involves the base-promoted transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles, which proceeds through the formation of an eneselenolate followed by a 5-exo-trig cyclization to form benzo[b]selenophenes. nih.gov Furthermore, a transition-metal-free protocol for the synthesis of benzo[b]chalcogenophenes fused to selenophenes has been developed via the intramolecular cyclization of 1,3-diynes. rsc.orgresearchgate.net
Table 3: Examples of Intramolecular Cyclization to Form Benzo[b]selenophenes
| Starting Material | Reagent/Condition | Product | Yield (%) | Reference |
| 1-(1-Decynyl)-2-(methylseleno)benzene | I₂ in CH₂Cl₂ | 2-Octyl-3-iodobenzo[b]selenophene | Near quantitative | nih.gov |
| 1-(Phenylethynyl)-2-(methylseleno)benzene | I₂ in CH₂Cl₂ | 2-Phenyl-3-iodobenzo[b]selenophene | 95% | nih.gov |
| 4-(3-Nitroaryl)-1,2,3-selenadiazole | Base, with oxidant | Substituted Benzo[b]selenophene | Varies | nih.gov |
| 1,3-Diynyl chalcogen derivatives | Dibutyl diselenide, Oxone® | Benzo[b]chalcogenophene fused to selenophene | 55-98% | rsc.orgresearchgate.net |
Transformations to Fused Heterocyclic Systems (e.g., Imidazoles, Pyrimidines)
The carboxylic acid moiety of this compound serves as a versatile handle for constructing fused heterocyclic rings. This is particularly evident in condensation reactions with binucleophilic reagents. One notable example is the reaction with urea (B33335) and its derivatives to form fused pyrimidine (B1678525) systems.
Research has demonstrated that this compound can undergo condensation with barbituric acid (hexahydropyrimidine-2,4,6-trione) to yield a fused heterocyclic product. researchgate.net This transformation involves the reaction of the active methylene (B1212753) group of the acetic acid side chain with the carbonyl groups of the pyrimidine ring. Specifically, the reaction of this compound with barbituric acid in an acetic acid medium results in the formation of 5-(Benzo[b]selenophene-3-yl)hexahydropyrimidine-2,4,6-trione. researchgate.net This reaction provides a direct route to couple the benzo[b]selenophene core with a pyrimidinetrione system, a scaffold of interest in medicinal chemistry.
The reaction proceeds with a high yield, highlighting its efficiency. researchgate.net Analogous reactions have been reported for the corresponding benzo[b]furan and benzo[b]thiophene acetic acids, yielding similar pyrimidine-fused products. researchgate.net
| Reactant 1 | Reactant 2 | Product | Yield | Melting Point (°C) |
|---|---|---|---|---|
| This compound | Barbituric Acid | 5-(Benzo[b]selenophene-3-yl)hexahydropyrimidine-2,4,6-trione | 91% | 157-158 |
While the synthesis of fused pyrimidines is well-documented, the transformation of this compound into fused imidazoles is less commonly reported in the literature based on available search results. However, synthetic strategies for creating fused imidazole (B134444) systems often involve the cyclization of precursors containing an o-diamino functionality or the reaction of α-haloketones with amidines, suggesting potential, though underexplored, pathways from derivatives of this compound.
Isomerization Phenomena and Acyl Group Migrations in Related Systems
Isomerization and acyl group migrations are fundamental rearrangement reactions in organic chemistry that can lead to the formation of constitutional isomers. In the context of benzo[b]selenophene derivatives, these phenomena are not widely documented for this compound itself. However, the principles can be understood by examining related systems.
Acyl group migration typically involves the transfer of an acyl group (R-C=O) from one atom to another within the same molecule, often between oxygen, nitrogen, or sulfur atoms. This process is frequently observed in systems like o-aminophenols and related compounds, where an acyl group can migrate between the oxygen and nitrogen atoms of the amino and hydroxyl groups. rsc.org
In the broader context of selenophene chemistry, rearrangements have been proposed in certain synthetic mechanisms. For instance, a proposed mechanism for the synthesis of 4-butylselanyl-selenophenes involves a 1,3-migration of a hydroxyl group, which, while not an acyl migration, demonstrates the potential for intramolecular rearrangements within the selenophene ring system. mdpi.com
For the benzo[b]thiophene analogues of the title compound, Friedel-Crafts acylation is a common method for introducing acyl groups onto the ring, typically at the 2- or 3-positions. nih.gov While this is a synthetic addition rather than a migration, the stability and reactivity of the resulting 3-acylbenzo[b]thiophenes are of significant interest. nih.gov The potential for subsequent migration of these acyl groups, for instance, under thermal or catalytic conditions, remains an area for further investigation but is not a prominently reported reaction pathway. The study of such intramolecular rearrangements is crucial for understanding the stability of substituted heterocycles and for designing synthetic routes that avoid unwanted isomeric byproducts.
Advanced Spectroscopic and Analytical Characterization Methodologies for Benzo B Selenophene 3 Acetic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Benzo[b]selenophene-3-acetic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ⁷⁷Se, a complete structural map can be assembled.
Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum reveals distinct signals for the protons on the fused benzene (B151609) ring, the selenophene (B38918) ring, and the acetic acid side chain.
A study reported the ¹H NMR spectrum of this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.net The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The observed signals confirm the presence of all expected protons. The methylene (B1212753) protons (CH₂) of the acetic acid group appear as a singlet, indicating no adjacent protons for coupling. The proton at the 2-position of the selenophene ring also presents as a singlet. The aromatic protons on the benzene ring appear as a complex pattern of multiplets (a triplet and three doublets) due to spin-spin coupling between adjacent protons. researchgate.net The broad singlet observed at a high chemical shift is characteristic of the acidic proton of the carboxylic acid group. researchgate.net
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
|---|---|---|---|
| 12.18 | br. s | - | 1H, COOH |
| 7.94 | d | J = 7.3 | 1H, H-7 |
| 7.90 | s | - | 1H, H-2 |
| 7.72 | d | J = 7.7 | 1H, H-4 |
| 7.38 | t | J = 7.7 | 1H, H-5 |
| 7.28 | t | J = 7.3 | 1H, H-6 |
| 3.73 | s | - | 2H, CH₂ |
Data sourced from Tolkunov et al., 2003. researchgate.net
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. While specific experimental data for this compound was not found in the surveyed literature, the expected chemical shifts can be predicted based on data from analogous structures, such as other benzo[b]selenophene (B1597324) derivatives and acetic acid. nih.gov The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is anticipated at the lowest field (highest ppm value), while the methylene carbon of the acetic acid group would appear at a much higher field. The eight carbons of the benzo[b]selenophene core would have characteristic shifts for aromatic and heterocyclic systems.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ) (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170 - 180 |
| C-2, C-3a, C-4, C-5, C-6, C-7, C-7a (Aromatic/Heterocyclic) | 120 - 145 |
| C-3 (Heterocyclic) | 115 - 125 |
| CH₂ (Methylene) | 30 - 40 |
Predicted ranges are based on general values for these functional groups.
Selenium-77 is an NMR-active isotope (spin I=1/2) with a natural abundance of 7.63%. acs.org ⁷⁷Se NMR spectroscopy is an exceptionally sensitive probe of the local electronic environment around the selenium atom. It is characterized by a very wide chemical shift range, making it highly sensitive to subtle changes in bonding and molecular conformation. acs.org
Although specific ⁷⁷Se NMR data for this compound has not been reported in the available literature, this technique is invaluable for confirming the presence and integrity of the selenophene ring system. The chemical shift of the ⁷⁷Se nucleus would provide a unique fingerprint for the compound, distinguishing it from other organoselenium compounds and potential isomers or impurities.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. For this compound (C₁₀H₈O₂Se), high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
The calculated exact molecular weight is a key parameter determined by this method. The fragmentation pattern upon ionization would likely involve initial cleavage of the side chain. Common fragmentation pathways would include the loss of the entire acetic acid group or the loss of carbon dioxide, leading to characteristic daughter ions.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₁₀H₈O₂Se | - |
| Exact Mass | 239.9693 u | Calculated for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁸⁰Se) |
| Molecular Ion (M⁺) | m/z ≈ 240 | The peak corresponding to the intact molecule, showing a characteristic isotopic pattern for selenium. |
| Key Fragment Ion | m/z ≈ 195 | Corresponding to the loss of the carboxyl group (-COOH). |
| Key Fragment Ion | m/z ≈ 181 | Corresponding to the loss of the carboxymethyl radical (•CH₂COOH), resulting in the benzo[b]selenophene cation. |
Predictions based on the compound's structure and common fragmentation pathways.
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| 3000-3100 | C-H stretch | Aromatic ring |
| 1450-1600 | C=C stretch | Aromatic ring |
Data represents typical absorption ranges for the indicated functional groups.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzo[b]selenophene core acts as a chromophore, absorbing UV light to promote electrons from lower to higher energy orbitals (π-π* transitions). Studies on related N,S,Se-heteroacenes show that the inclusion of a selenophene ring often results in a red-shift (absorption at longer wavelengths) compared to sulfur-containing analogues. acs.orgresearchgate.net
While a specific spectrum for this compound is not available, it is expected to exhibit strong absorption bands in the UV region. Furthermore, many condensed heterocyclic systems, including selenophene derivatives, are known to exhibit fluorescence (photoluminescence) upon excitation with UV light. acs.org This property, where the molecule emits light after absorbing it, is dependent on the molecular structure and environment. The investigation of its photoluminescent properties could be relevant for applications in materials science and bio-imaging.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is an indispensable tool for elucidating the precise three-dimensional arrangement of atoms and molecules in the crystalline solid-state of benzo[b]selenophene derivatives. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of these materials.
In studies of related benzo[b]thiophene and other heterocyclic compounds, single-crystal XRD analysis has been instrumental. For instance, the structure of a spiropyrrolidine scaffold tethered to a benzo[b]thiophene analogue was confirmed using this method, revealing two disordered parts with equal occupancies. mdpi.com The data collection for such analyses is typically performed on diffractometers equipped with CCD detectors and monochromatic radiation, such as Cu Kα radiation. mdpi.com The resulting diffraction patterns are then used to solve and refine the crystal structure, often employing direct methods and Fourier transformation techniques. mdpi.com
Furthermore, XRD studies on N,S,Se-heteroacenes, which are structurally related to this compound, have shown that their solid layers consist of well-ordered domains, indicated by sharp diffraction peaks. acs.org This high degree of order, facilitated by strong intermolecular Se–Se interactions, is a key factor in their promising electronic properties. acs.org Similarly, the crystal structures of C-diazaborolyl-ortho-carboranes have been determined by X-ray crystallography, providing insights into their molecular geometries. rsc.org Although a specific XRD study for this compound was not found, the methodologies applied to analogous compounds provide a clear framework for how its solid-state structure would be determined. nih.govnih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its proposed molecular formula. For this compound and its derivatives, this analysis is crucial for confirming the presence and relative amounts of carbon, hydrogen, and selenium.
Typically, elemental analysis is performed using an automated CHN analyzer for carbon and hydrogen. acs.orgnih.gov The analysis of other elements, like selenium, may require specific analytical methods. The experimentally determined percentages of each element are then compared with the calculated theoretical values based on the expected molecular formula.
For example, in the synthesis of 5-(Benzo[b]selenophene-3-yl)hexahydropyrimidine-2,4,6-trione, a derivative of a related benzo[b]selenophene, the following results were obtained:
| Element | Found (%) | Calculated (%) |
| C | 46.75 | 46.92 |
| H | 2.35 | 2.63 |
| N | 9.35 | 9.12 |
| Se | 25.54 | 25.71 |
| Data from a study on a related benzo[b]selenophene derivative. researchgate.net |
This close agreement between the found and calculated values confirms the successful synthesis and purity of the target compound. Similar verification would be essential in the research and synthesis of this compound. acs.orgnih.gov
Electrochemical and Spectroelectrochemical Techniques
Electrochemical techniques, such as cyclic voltammetry (CV), are vital for investigating the redox properties of this compound and its derivatives. These methods provide information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for materials used in organic electronics. acs.orgnih.gov
CV experiments are typically conducted in a three-electrode cell containing a solution of the compound in an appropriate solvent with a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (NBu4PF6) in acetonitrile. acs.orgnih.gov A working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/Ag+) are used. acs.orgnih.govnih.gov The potential of the reference electrode is often calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple. acs.orgnih.gov
Studies on related N,S,Se-heteroacenes have shown that selenophene-based compounds tend to have lower oxidation potentials compared to their thiophene (B33073) counterparts, indicating a higher HOMO energy level. acs.org For instance, the HOMO energy levels for a series of N,S,Se-heteroacenes were determined to be in the range of -5.2 to -5.6 eV. acs.orgnih.gov
Spectroelectrochemistry combines electrochemical methods with spectroscopy (e.g., UV-Vis) to study the spectral changes that occur in a molecule upon oxidation or reduction. This technique is particularly useful for characterizing the properties of electrochromic materials, which change color in response to an electrical potential.
In studies of selenophene-based polymers, spectroelectrochemistry has revealed π–π* transitions and the formation of polaron and bipolaron bands upon electrochemical doping. metu.edu.tr For example, a copolymer of selenophene and ethylenedioxythiophene (EDOT) exhibited a π–π* transition at 555 nm, with polaron and bipolaron bands appearing at 851 nm and 1299 nm, respectively, during spectroelectrochemical studies. metu.edu.tr These measurements provide insights into the electronic structure of the charged species and the kinetics of the electrochromic switching process. metu.edu.tr
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
While this compound itself is a small molecule, it can be used as a monomer to synthesize polymers. In such cases, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the resulting polymers. GPC separates molecules based on their size in solution, allowing for the determination of the molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). unt.eduyoutube.comyoutube.com
The GPC process involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous beads. youtube.comyoutube.com Larger molecules are excluded from the pores and elute faster, while smaller molecules penetrate the pores and have a longer retention time. unt.edu The elution of the polymer is monitored by one or more detectors, and the molecular weight is determined by calibrating the instrument with polymer standards of known molecular weight. researchgate.net
The choice of solvent and column temperature is critical for accurate GPC analysis. unt.edu For some polymers, high temperatures are necessary to ensure solubility and reduce solvent viscosity. unt.edu GPC is a powerful tool for quality control in polymer synthesis, as the molecular weight and its distribution directly influence the material's physical and mechanical properties. youtube.comresearchgate.net
Transient Conductivity Measurements (e.g., CELIV)
Transient conductivity measurements are employed to investigate the charge transport properties of semiconductor materials, including those based on benzo[b]selenophene. One such technique is Charge Extraction by Linearly Increasing Voltage (CELIV), which is used to determine the mobility of charge carriers (holes or electrons). researchgate.netfluxim.com
In a typical CELIV experiment, a linearly increasing voltage pulse is applied to a device structure (e.g., ITO/semiconductor/Au), and the resulting transient current is measured. researchgate.net The mobility (µ) can be calculated from the time (t_max) at which the extraction current reaches its maximum, the thickness of the active layer (d), and the ramp rate of the applied voltage (A), using the following equation:
µ = 2d² / (3At_max²)
Photo-CELIV is a variation of the technique where the device is illuminated to generate charge carriers before the extraction pulse is applied. fluxim.com This allows for the selective measurement of either hole or electron mobility, depending on the device architecture and experimental conditions.
For example, in a study of N,S,Se-heteroacenes, the hole mobility in thin solid films was measured using the CELIV technique and found to be in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. acs.org A transient current of holes in an ITO/SiO₂/heteroacene/Au structure showed a t_max of 16.7 µs at a voltage ramp rate of 5.6 × 10³ V/s. researchgate.net These measurements are crucial for evaluating the potential of benzo[b]selenophene-based materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net The design of the experimental setup is critical to achieve high time resolution, with considerations for the conductivity cell and electrode geometry to minimize signal distortion. capes.gov.brnih.gov
Theoretical and Computational Investigations of Benzo B Selenophene 3 Acetic Acid Systems
Simulation of Charge Transport Phenomena
Theoretical and computational studies are crucial for understanding the charge transport properties of organic semiconductor materials, including derivatives of Benzo[b]selenophene-3-acetic acid. These investigations provide insights into how molecular structure influences charge carrier mobility, which is a key parameter for the performance of organic electronic devices. While direct simulation data for this compound is not extensively available in the public domain, experimental studies on closely related benzo[b]selenophene-based heteroacenes offer valuable data that can inform and validate computational models.
In organic materials, charge transport is typically described by a hopping mechanism, where charge carriers (holes or electrons) move between adjacent molecules. nih.gov The efficiency of this process is heavily dependent on the degree of wave-function overlap between neighboring molecules. nih.govacs.org A larger π-conjugated system in a molecule generally leads to a greater wavefunction overlap, which in turn results in higher charge carrier mobilities. nih.govacs.org
A study on N,S,Se-heteroacenes incorporating a benzo[b]selenophene (B1597324) moiety provides significant experimental findings on their hole-transporting properties. nih.govacs.org The charge carrier mobility in thin solid films of these materials was investigated using the charge extraction by linearly increasing voltage (CELIV) technique. acs.org This method allows for the direct measurement of hole mobility in a metal-insulator-semiconductor (MIS) diode structure. acs.org
The research revealed that the hole mobility in these benzo[b]selenophene derivatives is on the order of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. nih.gov These values suggest that these materials are promising candidates for use as hole-transporting layers in organic optoelectronic devices. nih.govacs.org The study also highlighted that the electron mobility was at least an order of magnitude lower than the hole mobility. nih.govacs.org
A key finding was the correlation between the extent of π-electron conjugation and the measured hole mobility. nih.govacs.org Molecules with a more extended π-system, and consequently a larger planar area, exhibited better intermolecular π–π stacking interactions, leading to more efficient intermolecular electron transfer and higher mobilities. nih.govacs.org For instance, derivatives with six condensed rings showed larger mobilities compared to those with five. nih.govacs.org
Furthermore, the introduction of selenium in place of sulfur in the heteroacene structure was found to influence the electronic properties. nih.govacs.org The selenated compounds exhibited a narrower optical band gap and a lower Highest Occupied Molecular Orbital (HOMO) energy level. nih.govacs.orgresearchgate.net This is attributed to the stronger intermolecular Se–Se interactions compared to those of sulfur atoms. acs.org The UV absorption spectra of the selenated molecules were also red-shifted, indicating a greater degree of π-conjugation. acs.org
The following table summarizes the key electronic properties and experimentally determined hole mobilities for a series of benzo[b]selenophene-thieno-indole (BSTI) and benzo[b]selenophene-thieno-thieno-indole (BSTTI) derivatives.
| Compound | HOMO Level (eV) | Optical Band Gap (E_g^opt) (eV) | Hole Mobility (µ) (cm²·V⁻¹·s⁻¹) |
| 10a | -5.6 | 3.23 | 1.1 x 10⁻⁵ |
| 10d | -5.3 | 2.92 | 2.4 x 10⁻⁵ |
| 13a | -5.2 | 2.82 | 1.8 x 10⁻⁵ |
Data sourced from a study on Benzo[b]selenophene/thieno[3,2-b]indole-Based N,S,Se-Heteroacenes. nih.govacs.org
These experimental results provide a solid foundation for future theoretical and computational simulations. By using methods such as Density Functional Theory (DFT), researchers can calculate parameters like reorganization energy, transfer integrals, and electronic coupling to model the charge transport process and predict the mobility of new benzo[b]selenophene-based materials. rsc.org The experimental data presented here serves as a critical benchmark for validating the accuracy of such computational models.
Applications of Benzo B Selenophene 3 Acetic Acid and Its Analogues in Materials Science and Organic Electronics
As Building Blocks in Advanced Organic Synthesis
Benzo[b]selenophene-3-acetic acid serves as a versatile scaffold for the synthesis of more complex and functionalized molecules. The carboxylic acid group provides a reactive handle for various chemical transformations, allowing for the construction of larger, conjugated systems. For instance, it can be converted into esters, amides, or other functional groups, which can then participate in cross-coupling reactions to extend the π-conjugation.
The synthesis of benzo[b]selenophene (B1597324) derivatives often involves multi-step procedures. One common approach is the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes. nih.govnih.gov This method is advantageous as it tolerates a wide range of functional groups and proceeds under mild conditions. nih.govnih.gov Another synthetic route involves the base-promoted transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles. nih.gov
The strategic functionalization of the benzo[b]selenophene core is crucial for tailoring its properties for specific applications. For example, the introduction of different substituents at various positions of the benzo[b]selenophene ring can modulate the electronic energy levels (HOMO and LUMO), which is critical for their performance in electronic devices. acs.orgnih.gov
Table 1: Synthetic Approaches to Benzo[b]selenophene Derivatives
| Starting Material | Key Reaction | Product Type | Reference |
| 1-(1-Alkynyl)-2-(methylseleno)arenes | Electrophilic Cyclization | 2,3-Disubstituted benzo[b]selenophenes | nih.govnih.gov |
| 4-(3-Nitroaryl)-1,2,3-selenadiazoles | Base-promoted Transformation | Substituted benzo[b]selenophenes | nih.gov |
| Phenylacetylenes | Treatment with SeO2 and HBr | 3-Bromobenzo[b]selenophene derivatives | acs.orgnih.gov |
| ortho-Acylphenols | Multi-step synthesis | Benzo[b]selenophene-3-acetic acids | researchgate.net |
In Organic Electronic and Optoelectronic Devices
The unique properties of benzo[b]selenophene-based materials, such as their high charge carrier mobility and tunable electronic characteristics, make them highly suitable for use in a range of organic electronic and optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs)
While direct applications of this compound in OLEDs are not extensively reported, its analogues and derivatives are being explored as components in these devices. The benzo[b]selenophene moiety can be incorporated into larger molecular structures that act as emitters or host materials in OLEDs. The selenium atom can enhance intersystem crossing, which is beneficial for developing efficient phosphorescent OLEDs. The relatively high HOMO energy levels of some benzo[c]thiophene (B1209120) analogs, ranging from -5.1 to -4.6 eV, suggest their potential as hole-transporting materials in double-layer OLEDs. researchgate.net
Organic Field-Effect Transistors (OFETs)
Benzo[b]selenophene derivatives have shown considerable promise in the field of OFETs. The replacement of sulfur with selenium in thiophene-containing molecules can enhance optoelectronic properties. nih.gov This is attributed to the larger size and greater polarizability of the selenium atom, which can lead to stronger intermolecular interactions and improved charge transport. For instance, high-performance OFETs have been developed from benzodiselenophenes. nih.gov N,S,Se-heteroacenes containing a benzo[b]selenophene unit have been synthesized and exhibit hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹, making them promising for use in organic electronics. acs.orgresearchgate.net The design of organic semiconductors based on structures like Current time information in Bangalore, IN.benzothieno[3,2-b] Current time information in Bangalore, IN.benzothiophene (B83047) (BTBT), a related class of compounds, has led to OFETs with very high mobilities. nih.gov
Organic Photovoltaics and Solar Cells (OSCs, DSSCs)
In the realm of organic photovoltaics, benzo[b]selenophene-based materials are utilized as donor or acceptor components in the active layer of solar cells. Their broad absorption spectra and appropriate energy levels are key to achieving high power conversion efficiencies. The incorporation of selenium can lead to a narrower optical band gap compared to their sulfur analogues, allowing for the absorption of a broader range of the solar spectrum. acs.orgnih.gov
Specifically, in Dye-Sensitized Solar Cells (DSSCs), organic dyes containing a Current time information in Bangalore, IN.benzothieno[3,2-b]benzothiophene (BTBT) π-bridge, a structure analogous to benzo[b]selenophene, have demonstrated good photovoltaic performances. researchgate.net This highlights the potential of benzo[b]selenophene derivatives as effective components in DSSCs. Furthermore, theoretical studies on benzo[1,2-c:4,5-c']bis nih.govCurrent time information in Bangalore, IN.rsc.orgselenadiazole (BBSD) acceptor-based organic dyes suggest that these materials have significant advantages for stable and high-performance organic solar cells due to their smaller bandgap and enhanced chemical stability. mdpi.com
Hole-Transporting Materials (HTMs)
The ability of benzo[b]selenophene derivatives to facilitate the transport of positive charge carriers (holes) makes them excellent candidates for hole-transporting materials in various electronic devices. Their HOMO energy levels can be tuned to match the energy levels of other materials in the device, ensuring efficient charge injection and transport. acs.orgnih.gov
For example, newly synthesized N,S,Se-heteroacenes, which include a benzo[b]selenophene core, have been identified as a promising platform for the development of hole-transporting materials. acs.orgnih.gov These materials exhibit hole mobilities on the order of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. acs.orgnih.govresearchgate.net The HOMO energy levels of these compounds, ranging from -5.2 to -5.6 eV, make them suitable for use as hole-transporting layers in organic optoelectronic devices. acs.orgnih.govresearchgate.net
Table 2: Electronic Properties of Benzo[b]selenophene-based Materials
| Compound Class | Application | Key Property | Value | Reference |
| N,S,Se-heteroacenes | OFETs, HTMs | Hole Mobility | 10⁻⁵ - 10⁻⁴ cm²·V⁻¹·s⁻¹ | acs.orgresearchgate.net |
| N,S,Se-heteroacenes | HTMs | HOMO Energy Level | -5.2 to -5.6 eV | acs.orgnih.govresearchgate.net |
| Benzo[c]thiophene analogs | OLEDs (HTMs) | HOMO Energy Level | -5.1 to -4.6 eV | researchgate.net |
| Benzo[1,2-c:4,5-c']bis nih.govCurrent time information in Bangalore, IN.rsc.orgselenadiazole (BBSD) dyes | OSCs | Optical Band Gap | Narrower than sulfur analogs | mdpi.com |
In Conjugated Polymers and π-Conjugated Systems
Benzo[b]selenophene units can be incorporated into the backbone of conjugated polymers to create materials with enhanced electronic and optical properties. These polymers are of interest for a wide range of applications, including flexible electronics and sensors. The presence of the selenium atom can influence the polymer's conformation, leading to more planar structures and improved intermolecular π-π stacking, which is beneficial for charge transport.
The incorporation of selenium atoms into π-conjugated frameworks is a promising molecular design strategy for improving the efficiency of functional materials in organic electronics. acs.org Selenophene-based semiconductors often exhibit narrower optical band gaps and lower oxidation potentials compared to their thiophene-containing counterparts. acs.org This can lead to enhanced performance in devices such as organic solar cells and field-effect transistors. The development of new types of selenophene-containing semiconductors and the study of their properties are active areas of research. acs.org
Potential in Porous Hydrogen-Storage Hosts
The search for efficient and safe hydrogen storage materials is a critical area of research in the development of clean energy technologies. Porous materials are considered promising candidates for hydrogen storage due to their high surface area and tunable pore structures. However, based on currently available scientific literature, there is no specific information or research detailing the application of this compound or its direct analogues as porous hosts for hydrogen storage. The primary focus of research into materials for hydrogen storage has been on compounds such as metal hydrides, particularly those based on boron and aluminum.
Development of Photo- and Ionochromic Materials
Photochromic and ionochromic materials, which exhibit reversible color changes in response to light and ions, respectively, are at the forefront of smart materials development with applications in sensors, molecular switches, and optical data storage. While direct studies on this compound for these applications are not prevalent, research on analogous benzo[b]thiophene compounds provides significant insights into the potential of this class of materials.
Recent studies have demonstrated the synthesis of novel photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones. These molecules exhibit negative photochromism, meaning they undergo a color-bleaching effect upon irradiation with light of a specific wavelength (436 nm). nih.govbeilstein-journals.org This process involves a Z-E isomerization of the C=C bond, followed by a rapid N→O acyl group migration, leading to the formation of non-emissive O-acylated isomers. nih.govbeilstein-journals.org This transformation is reversible, and the original state can be restored thermally, a process that is catalyzed by the presence of protonic acids. nih.gov
Furthermore, these benzo[b]thiophene analogues have demonstrated ionochromic behavior. The introduction of a phenanthroline substituent, a known metal-coordinating moiety, allows these compounds to act as dual-mode molecular switches. nih.govbeilstein-journals.org Their optical and fluorescent properties can be modulated not only by light but also by the sequential addition of metal ions like Fe²⁺ and counter-ions such as acetate (B1210297) (AcO⁻), leading to an "on-off-on" switching of their fluorescence. nih.gov
The photo- and ionochromic properties of these benzo[b]thiophene analogues are summarized in the table below:
| Compound Family | Stimulus | Observed Effect | Mechanism | Reference |
| N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones | Light (436 nm) | Negative Photochromism (Color Bleaching) | Z-E isomerization followed by N→O acyl migration | nih.govbeilstein-journals.org |
| N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with phenanthroline | Fe²⁺ / AcO⁻ ions | Fluorescence Switching ("on-off-on") | Coordination with metal ions | nih.gov |
These findings on benzo[b]thiophene-based systems strongly suggest that the benzo[b]selenophene framework, with its similar electronic and structural features, holds considerable promise for the design of novel photo- and ionochromic materials. The development of such "smart" materials based on the this compound scaffold could lead to advancements in sensor technology and molecular-level data processing.
Future Research Directions and Unexplored Avenues
Novel Synthetic Route Development
The development of more efficient and environmentally benign methods for synthesizing the benzo[b]selenophene (B1597324) core is a critical area for future research. While classical methods exist, they often involve harsh reaction conditions or multi-step procedures. academie-sciences.fr Contemporary synthetic chemistry offers several promising strategies to address these limitations.
Future efforts could focus on:
Metal-Free Cyclization Reactions: Exploring novel metal-free cyclization strategies would be a significant advancement, reducing the environmental impact and cost associated with transition metal catalysts. beilstein-journals.org For instance, visible-light-induced tandem addition/cyclization reactions have shown promise for creating related benzo[b]selenophene structures. chim.it
Electrophilic and Radical Cyclizations: Further investigation into electrophilic and radical cyclization reactions of functionalized alkynes could provide milder and more versatile routes to the benzo[b]selenophene scaffold. chim.itnih.gov The use of readily available starting materials and reagents like elemental selenium in these cyclizations is an attractive feature. beilstein-journals.org
One-Pot Syntheses: Designing one-pot, multi-component reactions would enhance synthetic efficiency by minimizing intermediate purification steps. d-nb.info Strategies involving the in-situ generation of selenium-containing intermediates are particularly promising. nih.gov
Advanced Functionalization Strategies
The ability to precisely modify the benzo[b]selenophene-3-acetic acid structure is paramount for fine-tuning its properties. Future research should venture beyond simple substitutions to explore more sophisticated functionalization techniques.
Key areas for exploration include:
Direct C-H Functionalization: The development of methods for the direct C-H functionalization of the benzo[b]selenophene ring would be a powerful tool for rapidly generating diverse libraries of compounds. mdpi.com This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.
Cross-Coupling Reactions: Expanding the scope of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, on halogenated benzo[b]selenophene derivatives will enable the introduction of a wide range of substituents. mdpi.com
Polymerization: Investigating the polymerization of functionalized this compound monomers could lead to the creation of novel selenium-containing polymers with interesting electronic and optical properties for materials science applications. researchgate.net
In-depth Mechanistic Elucidations
A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of benzo[b]selenophenes is crucial for optimizing existing methods and rationally designing new ones.
Future mechanistic studies should incorporate:
Computational Modeling: The use of computational methods, such as density functional theory (DFT), can provide valuable insights into reaction pathways, transition states, and the electronic structure of intermediates. d-nb.info
Spectroscopic Analysis: Advanced spectroscopic techniques can be employed to detect and characterize transient intermediates in reaction pathways, offering direct evidence for proposed mechanisms. nih.gov
Control Experiments: Carefully designed control experiments can help to elucidate the role of various reagents and reaction conditions, shedding light on the operative mechanistic pathways. beilstein-journals.org A proposed mechanism for a base-promoted cyclization is depicted in the table below.
| Step | Description |
| 1. Deprotonation | The base deprotonates the imidazole (B134444) ring, generating an anion at the 2-position. |
| 2. Nucleophilic Attack | The resulting anion attacks selenium powder, leading to the formation of a C(Het)–Se bond. |
| 3. Ring Closure | The reaction proceeds via an SNAr reaction, where the selenide (B1212193) anion attacks the bromine-substituted phenyl group to form the tetracyclic product. beilstein-journals.org |
Exploration of Structure-Property Relationships for Emerging Technologies
The unique electronic properties conferred by the selenium atom make benzo[b]selenophenes attractive candidates for various advanced technologies. researchgate.net A systematic investigation of how structural modifications impact the material's properties is essential for targeted design.
Future research should focus on:
Organic Electronics: The replacement of sulfur with selenium has been shown to enhance the optoelectronic properties of thiophene-containing molecules. nih.gov Therefore, a detailed study of how different substituents on the this compound core affect charge transport, photoluminescence, and device performance in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) is warranted. researchgate.net
Nonlinear Optical Materials: The high polarizability of selenium suggests that benzo[b]selenophene derivatives could possess significant nonlinear optical (NLO) properties, which are valuable for applications in photonics and optical communications.
Thermoelectric Materials: The influence of the heavy selenium atom on the thermoelectric properties, such as the Seebeck coefficient and thermal conductivity, of benzo[b]selenophene-based materials should be explored for potential applications in waste heat recovery.
Integration into Hybrid Material Systems
Creating hybrid materials that synergistically combine the properties of this compound with other functional components represents a promising and largely untapped research area.
Potential avenues for exploration include:
Coordination Chemistry: The carboxylic acid moiety of this compound can act as a ligand for metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs) with potentially interesting catalytic, magnetic, or porous properties. mdpi.com
Surface Modification: Self-assembled monolayers of this compound derivatives on conductive or semiconducting surfaces could be utilized to tune the work function and improve charge injection/extraction in electronic devices.
Bioconjugation: The attachment of this compound to biomolecules could lead to the development of new probes for bioimaging or targeted therapeutic agents, leveraging the unique properties of the selenium atom.
| Research Direction | Key Focus Areas | Potential Applications |
| Novel Synthetic Routes | Metal-free cyclizations, electrophilic/radical cyclizations, one-pot syntheses. beilstein-journals.orgchim.itnih.govd-nb.infonih.gov | More efficient and sustainable chemical manufacturing. |
| Advanced Functionalization | Direct C-H functionalization, cross-coupling reactions, polymerization. mdpi.comresearchgate.net | Creation of diverse compound libraries for screening, development of novel polymers. |
| Mechanistic Elucidation | Computational modeling, spectroscopic analysis, control experiments. beilstein-journals.orgnih.govd-nb.info | Optimization of existing reactions and rational design of new synthetic methods. |
| Structure-Property Relationships | Organic electronics, nonlinear optics, thermoelectrics. nih.govresearchgate.net | Development of next-generation electronic and optical materials. |
| Hybrid Material Systems | Coordination polymers/MOFs, surface modification, bioconjugation. mdpi.com | Advanced functional materials, improved electronic devices, new biomedical tools. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Benzo[b]selenophene-3-acetic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions such as Suzuki-Miyaura or Ullmann coupling to introduce the acetic acid moiety at the 3-position of the benzo[b]selenophene core. For example, analogous protocols for benzo[b]thiophene-3-carboxylic acid (CAS 5381-25-9) involve thiophene ring formation followed by carboxylation . Purification can be achieved via recrystallization using ethanol/water mixtures or high-performance liquid chromatography (HPLC), as demonstrated for structurally similar compounds like benzo[b]furan-2-carboxylic acid (CAS 496-41-3) . Purity ≥95% is achievable with gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the structure, particularly the acetic acid substituent’s integration and coupling constants. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and Se-C vibrations at 500–600 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in analogous benzo[b]thiophene derivatives (e.g., [M+H]+ at m/z 178.205 for C₉H₆O₂S) .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store at –20°C in airtight, light-protected containers to prevent oxidation of the selenophene ring, which is prone to degradation under ambient conditions . Stability studies for similar compounds (e.g., benzoic acid derivatives) recommend periodic purity checks via thin-layer chromatography (TLC) or HPLC to monitor decomposition .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the benzo[b]selenophene scaffold?
- Methodological Answer : Regioselective substitution at the 3-position can be achieved using directing groups (e.g., boronic esters) or meta-directing catalysts. For example, in phenylacetic acid derivatives, Pd-catalyzed C–H activation has been employed to target specific positions, as demonstrated for 3-(3,5-dimethylphenyl)phenylacetic acid (CAS 209991-62-8) . Computational modeling (DFT) predicts electron density distribution to guide synthetic design .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity). Standardize protocols using reference compounds (e.g., benzoic acid derivatives in cytotoxicity assays) . Cross-validate results with orthogonal methods: for instance, confirm enzyme inhibition via both fluorometric and colorimetric assays, as suggested for analogous sulfonamide derivatives .
Q. What experimental designs mitigate interference from selenium-related toxicity in cellular studies?
- Methodological Answer : Use selenium-specific chelators (e.g., 2,3-dimercaptopropanol) in cell culture media to isolate compound effects from selenium toxicity . Dose-response curves should include negative controls with equimolar sodium selenite to account for background selenium activity. LC-MS/MS can quantify intracellular selenium levels to correlate with observed effects .
Data Contradiction Analysis
- Example : Conflicting solubility data may arise from polymorphic forms. For benzo[b]thiophene-3-carboxylic acid, solubility in DMSO ranges from 50–100 mg/mL depending on crystallinity . To resolve, characterize polymorphs via X-ray diffraction (XRD) and report solubility with explicit solvent/crystalline form details.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
